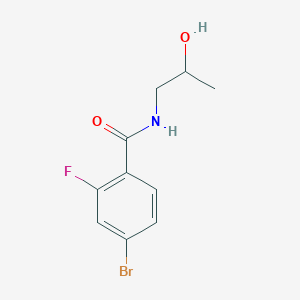

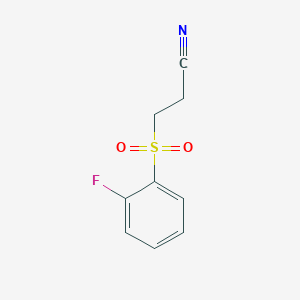

![molecular formula C10H15N3O3 B2885923 ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate CAS No. 339018-11-0](/img/structure/B2885923.png)

ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate” is a chemical compound . It is used for research purposes . The compound has a molecular weight of 225.248.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using multi-step strategies . These strategies often involve reductive amination, deprotection in acidic media, and transamination .

Scientific Research Applications

Cascade Biodegradable Polymers

Researchers have developed polymers that depolymerize through a cascade of intramolecular reactions, showcasing an advanced level of control over polymer degradation. This development involves polymers comprising N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol linked by carbamate linkages, highlighting a novel class of polymers with potential applications in medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).

Cyclization-activated Prodrugs

The concept of cyclization-activated prodrugs has been explored through the synthesis and evaluation of basic carbamates of 4-hydroxyanisole as progenitors of melanocytotoxic phenol. This research demonstrates a non-enzymatic, intramolecular cyclization-elimination reaction mechanism for the release of the active drug, proposing a novel approach for drug delivery systems (Saari et al., 1990).

Synthesis of Functionalized Tetrahydropyridines

The study on the phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines reveals a regioselective synthesis method. This research contributes to the field of organic synthesis, offering a pathway to synthesize complex structures with potential applications in pharmaceuticals and materials science (Zhu, Lan, & Kwon, 2003).

Synthesis and Transformations

Further research delves into the synthesis and transformations of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate. This study highlights the versatility of this compound in reacting with various amines and hydrazines to afford amino-substituted products, showcasing its utility in organic synthesis and potential pharmaceutical applications (Bevk et al., 2001).

properties

IUPAC Name |

ethyl N-[(Z)-2-cyano-3-(dimethylamino)but-2-enoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-5-16-10(15)12-9(14)8(6-11)7(2)13(3)4/h5H2,1-4H3,(H,12,14,15)/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKZRKFSVFABDX-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=C(C)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC(=O)/C(=C(/C)\N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2885840.png)

![1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B2885841.png)

![3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2885842.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B2885843.png)

![N,N-diethyl-2-{3-[oxo(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2885846.png)

![3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2885853.png)

![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885862.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2885863.png)